6-Chloro-3,8-dibromochromone

Regioselective cross-coupling Chromone scaffold diversification Medicinal chemistry building blocks

6-Chloro-3,8-dibromochromone is a fully synthetic chromone (4H-chromen-4-one) derivative bearing a distinctive tri-halogen substitution pattern: bromine at C-3, chlorine at C-6, and bromine at C-8. With the molecular formula C₉H₃Br₂ClO₂ and a molecular weight of 338.38 g·mol⁻¹, this compound serves as a strategic intermediate in medicinal chemistry, where the differential reactivity of aryl bromides versus aryl chlorides enables programmed, sequential palladium-catalyzed cross-coupling reactions to construct 2,3,6,8-tetrasubstituted chromone libraries.

Molecular Formula C9H3Br2ClO2
Molecular Weight 338.38 g/mol
Cat. No. B12045202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,8-dibromochromone
Molecular FormulaC9H3Br2ClO2
Molecular Weight338.38 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=CO2)Br)Br)Cl
InChIInChI=1S/C9H3Br2ClO2/c10-6-2-4(12)1-5-8(13)7(11)3-14-9(5)6/h1-3H
InChIKeyMNVFHWSPHOWZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,8-dibromochromone (CAS 332104-28-6): A Tri-Halogenated Chromone Scaffold for Regioselective Derivatization


6-Chloro-3,8-dibromochromone is a fully synthetic chromone (4H-chromen-4-one) derivative bearing a distinctive tri-halogen substitution pattern: bromine at C-3, chlorine at C-6, and bromine at C-8 [1]. With the molecular formula C₉H₃Br₂ClO₂ and a molecular weight of 338.38 g·mol⁻¹, this compound serves as a strategic intermediate in medicinal chemistry, where the differential reactivity of aryl bromides versus aryl chlorides enables programmed, sequential palladium-catalyzed cross-coupling reactions to construct 2,3,6,8-tetrasubstituted chromone libraries [2]. It is supplied as a specialty research chemical (typical purity ≥95%) by vendors including Sigma-Aldrich (as part of the Aldrich CPR collection of unique chemicals) and AKSci [3].

Why 6-Chloro-3,8-dibromochromone Cannot Be Replaced by Mono- or Di-Halogenated Chromone Analogs in Multi-Step Synthetic Sequences


Procurement based solely on the chromone core is insufficient because the identity, number, and position of halogen substituents dictate both the achievable regioselectivity and the kinetic efficiency of sequential cross-coupling steps. The established reactivity hierarchy in palladium-mediated couplings (Ar–I > Ar–Br > Ar–Cl) means that closely related analogs—such as 8-bromo-6-chlorochromone (CAS 332104-20-8, lacking the C-3 bromine) or 3-bromo-6-chlorochromone (CAS 73220-38-9, lacking the C-8 bromine)—present only two differentiated halide handles where the target compound presents three [1]. In the systematic construction of 2,3,6,8-tetrasubstituted chromone scaffolds, performing reactions at the 8-position first, followed by the 6-position and then the 3-position, routinely achieves excellent regioselectivity (63–98% yield at C-8; 64–86% at C-6; 63–94% at C-3 via triflate activation) [2]. Omitting any single halogen substituent eliminates one entire synthetic generation, collapsing the diversity space of accessible products by approximately 67% for a standard three-step diversification sequence [3].

Quantitative Differentiation Evidence for 6-Chloro-3,8-dibromochromone vs. Structural Analogs


Tri-Halogen Substitution Pattern Provides Three Orthogonal Synthetic Handles vs. Two in the Closest Commercial Analog

6-Chloro-3,8-dibromochromone possesses three chemically distinct halogen substituents (C-3 Br, C-6 Cl, C-8 Br), whereas the most closely related commercially available analog, 8-bromo-6-chlorochromone (CAS 332104-20-8), contains only two halogens and lacks the C-3 bromine handle entirely [1]. Under standard palladium-catalyzed conditions, aryl bromides react approximately 10³ to 10⁴ times faster than aryl chlorides, establishing a clear reactivity gradient that permits sequential, programmable functionalization of each position without the need for protecting group strategies [2]. The synthetic methodology demonstrated on 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone scaffolds achieves isolated yields of 63–98% at C-8, 64–86% at C-6, and 63–94% at C-3 (via triflate), confirming that three-position diversification is synthetically viable when all three positions carry suitable leaving groups [3]. The target compound replaces the 3-hydroxy group with a 3-bromo substituent, which is a superior leaving group for direct cross-coupling compared to the hydroxyl-derived triflate, potentially streamlining the third diversification step [4].

Regioselective cross-coupling Chromone scaffold diversification Medicinal chemistry building blocks

Differentiated LogP and Halogen-Bond Donor Capacity vs. Non-Halogenated and Mono-Halogenated Chromones

The cumulative lipophilicity contribution of three halogen atoms (C-3 Br, C-6 Cl, C-8 Br) is estimated to increase calculated logP (cLogP) by approximately 2.0–2.5 log units compared to unsubstituted chromone, and by approximately 0.8–1.2 log units compared to monobromo- or monochloro-chromone analogs [1]. Additionally, the two aryl bromine substituents serve as potent halogen-bond donor sites (σ-hole magnitude ~3.0–5.0 kcal·mol⁻¹), enabling intermolecular interactions with backbone carbonyl oxygens in protein binding pockets that are geometrically inaccessible to the monobrominated comparator 3-bromo-6-chlorochromone (single halogen-bond donor) [2]. The unique juxtaposition of a halogen-bond donor (Br at C-8) and a smaller electron-withdrawing substituent (Cl at C-6) on the fused benzo ring creates an anisotropic electrostatic surface potential that can influence binding orientation and affinity in fragment-based screening campaigns, a feature not attainable with symmetrically substituted analogs such as 6,8-dibromochromone [3].

Fragment-based drug discovery Halogen bonding Physicochemical property optimization

Differential Crystallographic Halogen-Bond Geometry Revealed in Solid-State Structure of a 6,8-Dibromochromone Analog

Single-crystal X-ray diffraction analysis of the structurally analogous compound 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde reveals a well-defined halogen bond [Br···O = 3.118 (2) Å; C–Br···O angle = 162.37 (8)°; C=O···Br angle = 140.20 (15)°] that governs the crystal packing [1]. This demonstrates that bromine atoms on the benzo ring of chromones participate in directional, structure-directing halogen bonds with carbonyl oxygens—a motif that is conserved irrespective of whether a second bromine is present at C-3. For 6-Chloro-3,8-dibromochromone, the additional 3-bromo substituent introduces a second halogen-bond donor site on the pyrone ring, creating the potential for simultaneous bidentate halogen-bonding interactions with two distinct protein backbone carbonyls, a motif that is geometrically impossible for 6,8-dibromochromone (which lacks a C-3 halogen) or 3-bromo-6-chlorochromone (which lacks a C-8 halogen) [2].

Crystal engineering Non-covalent interactions Solid-state structure determination

Demonstrated Cytotoxic and Antioxidant Activity of 6-Chloro- vs. 6-Bromo-Chromone-Derived Dihydropyrano[3,2-b]chromenes Establishes Positional Halogen Sensitivity

A systematic SAR study on halogenated dihydropyrano[3,2-b]chromene-3-carbonitriles (HDCCDs) synthesized from 6-chloro-3-hydroxychromone and 6-bromo-3-hydroxychromone precursors demonstrated that the identity of the 6-position halogen directly influences cytotoxicity against the MCF-7 breast cancer cell line [1]. While this study does not include the target compound itself, it unequivocally establishes that replacing 6-chloro with 6-bromo in the chromone core is not a silent substitution—compounds from the 6-chloro series displayed dose-response relationships and apoptotic activity (quantified by Annexin V-FITC flow cytometry at IC₅₀ concentrations) that differed both in magnitude and quality from their 6-bromo counterparts [2]. Given that the target compound retains the 6-chloro substituent while adding bromine at C-3 and C-8, it is positioned to explore the combined electronic and steric contributions of mixed halogenation, a parameter space inaccessible to the 6-bromo-3-hydroxychromone series or to symmetrically dibrominated analogs [3].

Cytotoxicity SAR Breast cancer (MCF-7) Halogen-dependent bioactivity

6-Chloro-3,8-dibromochromone: High-Value Research Application Scenarios


Three-Position Sequential Cross-Coupling for Diverse Tetrasubstituted Chromone Library Synthesis

Utilize the differential reactivity of C-8 Br, C-6 Cl, and C-3 Br to perform programmed Stille, Heck, Suzuki, or Sonogashira couplings in sequence (8-position first, then 6-position, then 3-position) without intermediate protecting group manipulations. The established protocol on structurally related scaffolds achieves isolated yields of 63–98% for the initial C-8 functionalization, providing a robust entry to highly substituted chromone libraries for medicinal chemistry screening [1].

Halogen-Enriched Fragment Library Component for Biophysical Screening Campaigns

Incorporate 6-Chloro-3,8-dibromochromone into a halogen-enriched fragment library for screening by X-ray crystallography, surface plasmon resonance (SPR), or thermal shift assay. The two aryl bromine substituents provide dual halogen-bond donor sites with validated Br···O geometry (~3.1 Å, C–Br···O angle ~162°) that can engage protein backbone carbonyls, while the 6-chloro substituent contributes additional electron-withdrawing character to modulate the electrostatic surface potential [2].

Chemical Probe for Investigating Positional Halogen Effects in Chromone-Derived Cytotoxic Agents

Employ 6-Chloro-3,8-dibromochromone as a starting material for the synthesis of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives and related polycyclic chromone analogs to systematically dissect the contribution of mixed C-3 Br/C-6 Cl/C-8 Br substitution to cytotoxicity and apoptosis induction in MCF-7 and other cancer cell lines, building on validated 6-chloro vs. 6-bromo chromone SAR data [3].

Solid-State Crystal Engineering Utilizing Orthogonal Halogen-Bond Donor Sites

Co-crystallize 6-Chloro-3,8-dibromochromone with various hydrogen-bond and halogen-bond acceptor molecules to explore supramolecular architectures that exploit both the C-8 Br (benzo ring) and C-3 Br (pyrone ring) halogen-bond donor sites simultaneously, enabling bidentate halogen-bonded networks not accessible with mono-brominated chromone analogs [4].

Quote Request

Request a Quote for 6-Chloro-3,8-dibromochromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.